3-Methoxy-5-(pyridin-4-ylmethyl)pyridine
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Overview
Description
3-Methoxy-5-(pyridin-4-ylmethyl)pyridine is a chemical compound that belongs to the family of pyridine derivatives. It is a heterocyclic organic compound that has been found to have several interesting properties. This compound has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(pyridin-4-ylmethyl)pyridine is not fully understood, but it is believed to involve the modulation of nicotinic acetylcholine receptors. This compound has been found to have a high affinity for the α4β2 nicotinic acetylcholine receptor, which is involved in several neurological processes. By modulating this receptor, 3-Methoxy-5-(pyridin-4-ylmethyl)pyridine may have potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
3-Methoxy-5-(pyridin-4-ylmethyl)pyridine has been found to have several biochemical and physiological effects. This compound has been shown to enhance cognitive function and memory in animal models. It has also been found to have potential anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of several diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Methoxy-5-(pyridin-4-ylmethyl)pyridine in lab experiments is its high affinity for the α4β2 nicotinic acetylcholine receptor. This property makes it a potential candidate for developing drugs to treat neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to work with in some experiments.
Future Directions
There are several future directions for research involving 3-Methoxy-5-(pyridin-4-ylmethyl)pyridine. One potential direction is the development of drugs to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the anti-inflammatory and antioxidant effects of this compound in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Methoxy-5-(pyridin-4-ylmethyl)pyridine and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-Methoxy-5-(pyridin-4-ylmethyl)pyridine involves the reaction of 4-pyridinemethanol with 2-chloro-5-methoxypyridine in the presence of a base. This reaction results in the formation of 3-Methoxy-5-(pyridin-4-ylmethyl)pyridine as a yellow solid. The yield of this reaction is typically high, making this method an efficient way to obtain this compound.
Scientific Research Applications
3-Methoxy-5-(pyridin-4-ylmethyl)pyridine has been studied extensively for its potential applications in scientific research. This compound has been found to have several interesting properties that make it useful in various fields of research. One of the most significant applications of this compound is in the field of neuroscience. 3-Methoxy-5-(pyridin-4-ylmethyl)pyridine has been found to have a high affinity for the α4β2 nicotinic acetylcholine receptor, which is involved in several neurological processes. This property makes it a potential candidate for developing drugs to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-methoxy-5-(pyridin-4-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-7-11(8-14-9-12)6-10-2-4-13-5-3-10/h2-5,7-9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXBTSDKFZBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(pyridin-4-ylmethyl)pyridine |
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